molecular formula C9H7BrN2OS B1384221 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 174313-65-6

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

カタログ番号 B1384221
CAS番号: 174313-65-6
分子量: 271.14 g/mol
InChIキー: SVBCWQRLMSLKSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as mass spectra, 1H NMR, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not available in the retrieved resources.

科学的研究の応用

Synthesis and Structural Studies

  • Bromination of alkaloids like 2,3-tetramethylene-3,4-dihydroquinazoline, related to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, has been explored. Studies on crystal structures of such compounds reveal insights into their molecular associations due to hydrogen bonding (Mukarramov et al., 2009).

Catalysis and Synthesis Methods

  • Research on catalytic systems like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has shown efficiency in the one-pot synthesis of dihydropyrimidinones and hydroquinazoline-diones, which may include compounds similar to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (Kefayati et al., 2012).

Anticancer Applications

  • A novel method for synthesizing 4-tetrazolyl-3,4-dihydroquinazoline derivatives, related to the compound , demonstrated potential in inhibiting breast cancer cells (Xiong et al., 2022).

Intermediate in Drug Synthesis

  • 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, closely related to the compound, is an important intermediate in synthesizing drugs for treating colon and rectal cancers (Zheng-you, 2010).

Novel Synthesis Techniques

  • Studies on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which shares structural similarities, provide insights into the synthesis processes and conditions for such compounds (Wlodarczyk et al., 2011).

Crystal Structure Analysis

  • The crystal structure and molecular interactions of novel compounds like 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, structurally related to the compound , were studied, providing insights into their molecular arrangements (Ouerghi et al., 2021).

特性

IUPAC Name

6-bromo-2-methylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBCWQRLMSLKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Synthesis routes and methods

Procedure details

To a solution of compound 4a (8.43 g, 32.8 mmol) in 130 mL of DMF was added a solution sodium methoxide (0.50 M, 32.8 mmol) in methanol (65.6 mL) and the mixture was stirred at room temperature for 15 minutes. Iodomethane (2.04 mL, 32.8 mmol) was added and the reaction mixture was stirred at room temperature for 22 hours. The solvents were evaporated under reduced pressure and the remaining solid was dissolved in 500 mL of EtOAc and washed with 400 mL of a saturated solution of aqueous NaHCO3. The organic layer was dried over MgSO4, concentrated under reduced pressure and precipitated from 50 mL of ethyl alcohol, to give 5a as a white solid (8.03 g, 90%). mp: 230° C.,
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
32.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
65.6 mL
Type
solvent
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 4
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 5
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。